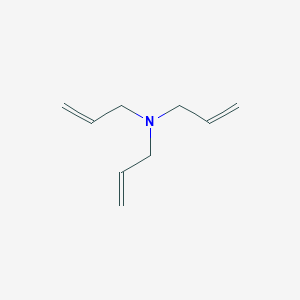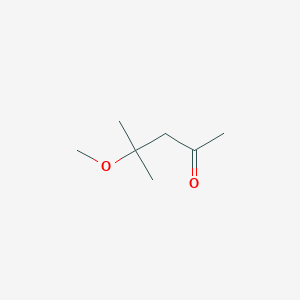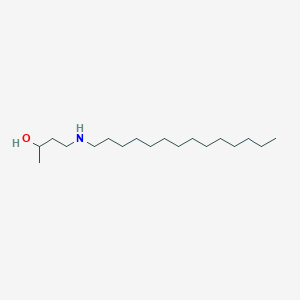
N-Myristyl-3-hydroxybutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Myristyl-3-hydroxybutylamine (NHBA) is a lipophilic compound that belongs to the class of alkylamines. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase. Spermine oxidase is an enzyme that catalyzes the oxidation of spermine to spermidine and generates hydrogen peroxide. N-Myristyl-3-hydroxybutylamine inhibits the activity of spermine oxidase by binding to the enzyme and blocking the access of spermine to the active site. This results in the accumulation of spermine and the depletion of spermidine, which leads to the inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
N-Myristyl-3-hydroxybutylamine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of spermine oxidase, which leads to the accumulation of spermine and the depletion of spermidine. This results in the inhibition of cell proliferation. N-Myristyl-3-hydroxybutylamine has also been found to modulate the activity of ion channels and neurotransmitter release. Additionally, N-Myristyl-3-hydroxybutylamine has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Myristyl-3-hydroxybutylamine is its selectivity for spermine oxidase, which allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine also has anti-inflammatory and antioxidant properties, which may be useful in the study of inflammation and oxidative stress. One limitation of N-Myristyl-3-hydroxybutylamine is its lipophilic nature, which may limit its solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-Myristyl-3-hydroxybutylamine. One direction is the study of the role of N-Myristyl-3-hydroxybutylamine in the regulation of ion channels and neurotransmitter release. Another direction is the study of the anti-inflammatory and antioxidant properties of N-Myristyl-3-hydroxybutylamine in various disease models. Additionally, the development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may be useful in expanding its applications in scientific research.
Conclusion:
In conclusion, N-Myristyl-3-hydroxybutylamine is a lipophilic compound that has potential applications in scientific research. Its selectivity for spermine oxidase allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to modulate the activity of ion channels and neurotransmitter release, and has anti-inflammatory and antioxidant properties. The development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may expand its applications in scientific research.
Méthodes De Synthèse
The synthesis of N-Myristyl-3-hydroxybutylamine involves a two-step process. The first step involves the reaction of myristic acid with 3-amino-1-propanol to form N-myristyl-3-aminopropyl alcohol. The second step involves the reaction of N-myristyl-3-aminopropyl alcohol with sodium nitrite and hydrochloric acid to form N-Myristyl-3-hydroxybutylamine.
Applications De Recherche Scientifique
N-Myristyl-3-hydroxybutylamine has been found to have potential applications in scientific research. It has been used as a tool to study the role of alkylamines in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase, which is involved in the regulation of polyamine metabolism. N-Myristyl-3-hydroxybutylamine has also been used to study the role of alkylamines in the regulation of ion channels, neurotransmitter release, and cell proliferation.
Propriétés
Numéro CAS |
143-26-0 |
|---|---|
Nom du produit |
N-Myristyl-3-hydroxybutylamine |
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
4-(tetradecylamino)butan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |
Clé InChI |
UGXJCRVJODURNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
SMILES canonique |
CCCCCCCCCCCCCCNCCC(C)O |
Autres numéros CAS |
143-26-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



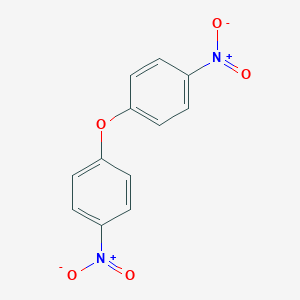
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
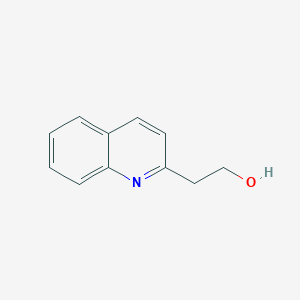
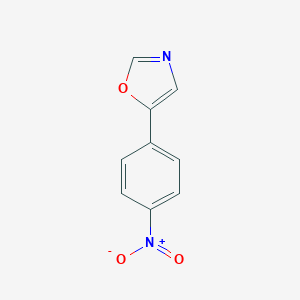
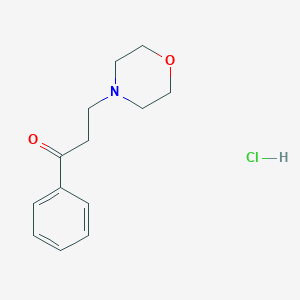
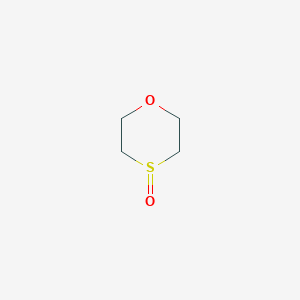
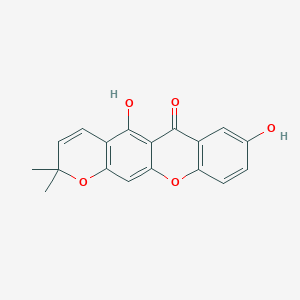

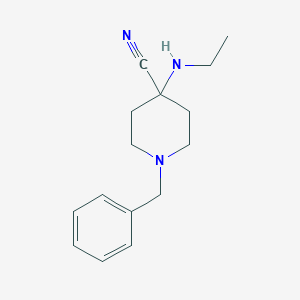
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
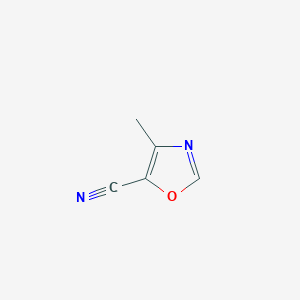
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
